molecular formula C21H20F3N3O2 B2358098 6-(4-oxoquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)hexanamide CAS No. 880810-23-1

6-(4-oxoquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)hexanamide

Cat. No.: B2358098
CAS No.: 880810-23-1
M. Wt: 403.405
InChI Key: INCKDJFWYMPDLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H20F3N3O2 . It has an average mass of 403.398 Da and a monoisotopic mass of 403.150757 Da .

Scientific Research Applications

Synthesis and Pharmacological Potential

6-(4-oxoquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)hexanamide is part of the quinazolinone derivatives known for their significant pharmacological importance. Research has shown that these derivatives exhibit a range of activities, including anti-inflammatory, analgesic, and antibacterial properties. For instance, the synthesis and characterization of various oxoquinazoline derivatives have led to the identification of compounds with promising pharmacological activities. These activities are compared against standard drugs, indicating their potential for development into therapeutic agents (Rajveer et al., 2010).

Antimicrobial and Antitumor Applications

The quinazolinone compounds have been evaluated for their antimicrobial activities against various bacteria and fungi strains. N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, a series of synthesized compounds, showed significant in vitro antibacterial and antifungal activities, demonstrating the broad spectrum of these derivatives' antimicrobial potential (Desai et al., 2011). Moreover, the antitumor activities of 4-arylaminoquinazoline derivatives, particularly those bearing N,N-diethyl(aminoethyl)amino moieties, have been highlighted. These compounds exhibit inhibitory effects against tumor cells, showing potential as EGFRwt-TK inhibitors in cancer treatment (Zhang et al., 2019).

Corrosion Inhibition

Besides pharmacological applications, quinazolinone derivatives have also been studied for their role in corrosion inhibition. For instance, benzofused heterocyclic compounds, including quinazolinones, have shown effectiveness in inhibiting mild steel corrosion in acidic solutions. Their inhibition efficiency indicates the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Hemapriya et al., 2016).

Properties

IUPAC Name

6-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c22-21(23,24)15-9-11-16(12-10-15)26-19(28)8-2-1-5-13-27-14-25-18-7-4-3-6-17(18)20(27)29/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCKDJFWYMPDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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